5-Methoxy-2,3,4,-trifluorophenylboronic acid
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Overview
Description
5-Methoxy-2,3,4,-trifluorophenylboronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a trifluoromethoxy-substituted phenyl ring. The trifluoromethoxy group imparts unique electronic properties to the molecule, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2,3,4,-trifluorophenylboronic acid typically involves the reaction of 5-methoxy-2,3,4,-trifluorophenyl bromide with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction mixture is typically subjected to rigorous purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2,3,4,-trifluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene.
Oxidizing Agents: Hydrogen peroxide or sodium periodate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
5-Methoxy-2,3,4,-trifluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3,4,-trifluorophenylboronic acid is primarily based on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and as a potential therapeutic agent. The trifluoromethoxy group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-2,4,6-trifluorophenylboronic acid
- 3,4,5-Trifluorophenylboronic acid
- 2,3,4,5-Tetrafluorophenylboronic acid
Uniqueness
5-Methoxy-2,3,4,-trifluorophenylboronic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties compared to other trifluorophenylboronic acids. This makes it particularly useful in reactions requiring high reactivity and stability .
Properties
Molecular Formula |
C7H6BF3O3 |
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Molecular Weight |
205.93 g/mol |
IUPAC Name |
(2,3,4-trifluoro-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H6BF3O3/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2,12-13H,1H3 |
InChI Key |
GPJLHVNWACUGAT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)F)OC)(O)O |
Origin of Product |
United States |
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